molecular formula C13H13BrN2O4 B12815421 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide

3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide

Cat. No.: B12815421
M. Wt: 341.16 g/mol
InChI Key: BJUFSOKCXJAQKF-UHFFFAOYSA-N
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Description

3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of an imidazolium ring substituted with a 2,5-dicarboxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide typically involves the reaction of 2,5-dicarboxybenzoic acid with 1-ethylimidazole in the presence of a brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide.

    Coordination Reactions: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.

    Esterification: The carboxylate groups can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium iodide.

    Coordination Reactions: Conducted in solvents like DMF or ethanol, with metal salts such as copper(II) nitrate or zinc(II) acetate.

    Esterification: Performed in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, under reflux conditions.

Major Products

    Substitution Reactions: The major products are the corresponding halide salts.

    Coordination Reactions: The major products are metal-organic frameworks or coordination polymers.

    Esterification: The major products are esters of the carboxylate groups.

Mechanism of Action

The mechanism of action of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide primarily involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes or frameworks, which can exhibit unique properties such as fluorescence or catalytic activity. The imidazolium ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the structures formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is unique due to the presence of the imidazolium ring, which imparts additional stability and versatility in forming coordination complexes. The ethyl group also provides a degree of hydrophobicity, which can influence the solubility and reactivity of the compound.

Properties

Molecular Formula

C13H13BrN2O4

Molecular Weight

341.16 g/mol

IUPAC Name

2-(3-ethylimidazol-3-ium-1-yl)terephthalic acid;bromide

InChI

InChI=1S/C13H12N2O4.BrH/c1-2-14-5-6-15(8-14)11-7-9(12(16)17)3-4-10(11)13(18)19;/h3-8H,2H2,1H3,(H-,16,17,18,19);1H

InChI Key

BJUFSOKCXJAQKF-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O.[Br-]

Origin of Product

United States

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